(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
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Overview
Description
This compound is a type of morpholine derivative. Morpholine is a common motif in organic chemistry and is present in many pharmaceuticals and agrochemicals . The presence of the carboxylic acid and carbonyl groups suggest that this compound could participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with a methyl group, a carboxylic acid group, and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The carbonyl group could be involved in reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and carbonyl groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Polymer Applications
A study focused on increasing the hydrophilicity of polylactide by successfully polymerizing a new monomer, which included a morpholine derivative similar to the one . This research aimed at creating poly(glycolic acid-alt-l-aspartic acid) with promising hydrophilicity, indicating potential applications in biodegradable materials and medical devices (Wang & Feng, 1997).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester offers insights into the role of morpholine derivatives in peptidomimetic chemistry. This work demonstrates the compatibility of such compounds with solid-phase peptide synthesis, suggesting their utility in developing novel peptide-based therapeutics (Sladojevich et al., 2007).
Photoinitiation Efficiency for Coatings
Research into copolymeric systems incorporating morpholine derivatives for ultraviolet-curable pigmented coatings highlighted the potential of these compounds in materials science. The study evaluated the photoinitiation efficiency of these systems, revealing their applicability in developing advanced coating materials (Angiolini et al., 1997).
Structural Chemistry
An X-ray structural examination of a complex morpholine derivative provided detailed insights into the molecular and crystal structure, facilitating understanding of the chemical behavior and reactivity of such compounds. This foundational knowledge supports further research into the design of morpholine-based molecules for various applications (Mironova et al., 2012).
Antibacterial Activity
The synthesis of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues and their screening for antibacterial activity highlighted the potential of morpholine derivatives in medicinal chemistry. Some compounds exhibited significant activity against S. paratyphi-B, indicating the potential for developing new antibacterial agents (Narsimha et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZLQBPPWVQQU-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361599-13-3 |
Source
|
Record name | (3S,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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